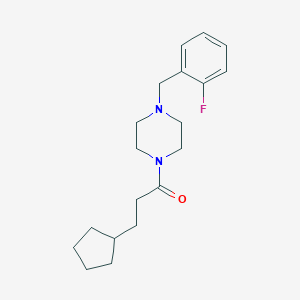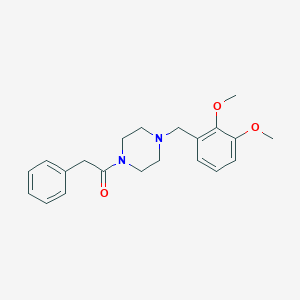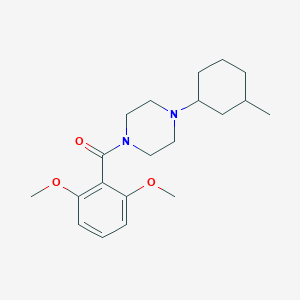
N-benzyl-1-cyclopentyl-N-methylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-cyclopentyl-N-methylpiperidin-4-amine, commonly known as BTCP, is a piperidine-based compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of psychoactive substances and has been shown to possess analgesic and stimulant properties.
作用機序
BTCP's mechanism of action is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which is responsible for its analgesic and stimulant properties.
Biochemical and Physiological Effects
BTCP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which is responsible for its analgesic and stimulant properties. Additionally, BTCP has been shown to increase heart rate and blood pressure, which is responsible for its cardiovascular effects. Moreover, BTCP has been shown to induce hyperthermia, which is responsible for its thermogenic effects.
実験室実験の利点と制限
The advantages of using BTCP in lab experiments include its well-defined synthesis method, its potency, and its ability to induce specific effects in animal models. However, the limitations of using BTCP in lab experiments include its potential for abuse, its potential for toxicity, and its limited availability.
将来の方向性
There are several future directions for the study of BTCP. One potential direction is to investigate its potential as a treatment for drug addiction. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications. Moreover, the development of new synthesis methods and the optimization of existing methods could lead to the production of more potent and pure forms of BTCP. Finally, the investigation of BTCP's potential side effects and toxicity could lead to a better understanding of its safety profile.
合成法
The synthesis of BTCP involves the reaction of N-methylpiperidin-4-amine with benzyl chloride and cyclopentyl magnesium bromide. The resulting product is then purified through a series of chromatographic techniques to obtain the final product. The synthesis method has been optimized to produce high yields of BTCP with minimal impurities.
科学的研究の応用
BTCP has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic properties and has been used in the treatment of chronic pain. Additionally, BTCP has been studied for its stimulant properties and has been shown to increase locomotor activity and induce hyperthermia in animal models. Moreover, BTCP has been shown to have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
分子式 |
C18H28N2 |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
N-benzyl-1-cyclopentyl-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C18H28N2/c1-19(15-16-7-3-2-4-8-16)17-11-13-20(14-12-17)18-9-5-6-10-18/h2-4,7-8,17-18H,5-6,9-15H2,1H3 |
InChIキー |
AOLQCNPPAUFXDZ-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)C3CCCC3 |
正規SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)



![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)
![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)



![1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247533.png)
